An In-depth Technical Guide to the Putative Mechanism of Action of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid
An In-depth Technical Guide to the Putative Mechanism of Action of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid
Disclaimer: As of the current date, there is no publicly available scientific literature that specifically elucidates the mechanism of action of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid. This compound is primarily available as a chemical intermediate from various suppliers.[1][2][3][4][5][6][7][8][9] The following guide, therefore, presents a hypothetical yet scientifically grounded exploration of its potential mechanisms of action based on a detailed analysis of its structural motifs and the known biological activities of analogous compounds. This document is intended to serve as a strategic roadmap for researchers initiating an investigation into the pharmacological properties of this molecule.
Part 1: Molecular Architecture and Physicochemical Profile
The structure of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid presents a unique combination of a saturated carbocyclic core, a secondary amine, and a strongly acidic sulfonic acid group.[1] This tripartite structure provides a foundation for postulating its potential interactions with biological macromolecules.
Structural Features:
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Trans-1,4-disubstituted Cyclohexane Scaffold: This rigid, non-polar core provides a defined three-dimensional orientation for the appended functional groups. The trans configuration locks the methylamino and methanesulfonic acid groups in a pseudo-equatorial position, minimizing steric hindrance and presenting them for potential interactions.
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Secondary Methylamine Group: At physiological pH, this group is expected to be protonated, bearing a positive charge. It can act as a hydrogen bond donor and participate in electrostatic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in a protein binding pocket. The methyl group provides a degree of steric bulk and lipophilicity compared to a primary amine.
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Methanesulfonic Acid Group: As a strong acid, this group will be deprotonated and negatively charged at physiological pH.[10][11][12] It can form strong ionic bonds with positively charged residues such as lysine and arginine. Its presence also significantly increases the water solubility of the molecule.
Physicochemical Properties:
A summary of the calculated physicochemical properties of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid is presented in the table below. These parameters are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for designing relevant biological assays.
| Property | Value | Source |
| Molecular Formula | C8H17NO3S | [2][3][6] |
| Molecular Weight | 207.29 g/mol | [2][7] |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | [2] |
| Predicted LogP | 0.6524 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 3 | [2] |
Part 2: Postulated Mechanisms of Action and Potential Biological Targets
Based on the structural and physicochemical analysis, we can hypothesize several plausible mechanisms of action for Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid.
Hypothesis 1: Kinase Inhibition
The N-methylcyclohexylamine moiety is a structural feature found in some kinase inhibitors.[13][14] Kinase active sites often have distinct regions that accommodate both hydrophobic and charged groups.
Rationale:
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The cyclohexane ring could occupy a hydrophobic pocket within the kinase active site.
-
The protonated secondary amine could form a crucial hydrogen bond with the hinge region of the kinase, a common interaction for many kinase inhibitors.
-
The negatively charged sulfonic acid group could interact with a positively charged residue (e.g., lysine) often found near the ATP binding site, potentially conferring selectivity.
Hypothetical Binding Mode in a Kinase Active Site:
Caption: Hypothetical binding of the compound in a kinase active site.
Hypothesis 2: GPCR Modulation
The presence of a secondary amine is a common feature in ligands for G-protein coupled receptors (GPCRs), particularly aminergic GPCRs.
Rationale:
-
The protonated amine could interact with a conserved aspartate residue in transmembrane domain 3 (TM3) of many aminergic GPCRs.
-
The cyclohexane ring could fit into a hydrophobic pocket within the transmembrane helices.
-
The sulfonic acid group could form an additional interaction with a positively charged residue in the binding pocket, contributing to affinity and selectivity.
Hypothetical Interaction with a GPCR Binding Pocket:
Caption: Postulated interaction of the compound with a GPCR.
Part 3: Experimental Workflow for Mechanism of Action Deconvolution
A systematic, multi-phased experimental approach is required to elucidate the mechanism of action of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid.
Phase 1: Target Identification and Initial Validation
Objective: To identify the primary biological target(s) of the compound.
Experimental Protocol: Broad Target Screening
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Compound Preparation: Prepare a 10 mM stock solution of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid in an appropriate solvent (e.g., water or DMSO).
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Screening Panel: Submit the compound for screening against a broad panel of biological targets, such as a commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan) and a GPCR panel (e.g., MilliporeSigma GPCR profiler).
-
Data Analysis: Analyze the screening data to identify targets that show significant interaction with the compound (e.g., >50% inhibition or binding at a concentration of 10 µM).
Experimental Protocol: Primary Binding Assay (Example: Radioligand Binding Assay for a GPCR)
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Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.
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Assay Buffer: Prepare a suitable binding buffer.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a known radiolabeled ligand and increasing concentrations of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid.
-
Incubation and Filtration: Incubate to allow binding to reach equilibrium, then rapidly filter the contents of each well and wash to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the compound and fit the data to a one-site competition model to determine the Ki (inhibition constant).
Workflow for Target Identification:
Caption: Experimental workflow for target identification and validation.
Phase 2: In Vitro Functional Characterization
Objective: To determine the functional effect of the compound on its validated target.
Experimental Protocol: Kinase Enzymatic Assay
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Reagents: Obtain the purified kinase, a suitable substrate peptide, and ATP.
-
Assay Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Reaction Termination and Detection: After a set incubation time, stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures remaining ATP).
-
Data Analysis: Plot the kinase activity against the log concentration of the compound to determine the IC50 value.
Phase 3: Cellular and In Vivo Assessment
Objective: To confirm target engagement in a cellular context and evaluate the compound's effects in a relevant biological system.
Experimental Protocol: Cellular Target Engagement Assay
-
Cell Line Selection: Choose a cell line that expresses the target of interest.
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Compound Treatment: Treat the cells with increasing concentrations of the compound.
-
Target Engagement Measurement: Use a technique such as the Cellular Thermal Shift Assay (CETSA) or a target-specific phosphorylation antibody (for kinases) to measure the extent to which the compound binds to its target in the cells.
-
Data Analysis: Determine the EC50 for target engagement.
Conclusion and Future Directions
While the precise mechanism of action of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid remains to be elucidated, its chemical structure provides a strong basis for formulating testable hypotheses. The presence of a rigid cyclohexane scaffold, a secondary amine, and a sulfonic acid group suggests potential interactions with a range of biological targets, most notably kinases and GPCRs. The experimental workflow outlined in this guide provides a comprehensive and scientifically rigorous path forward for any research team seeking to unravel the pharmacological properties of this intriguing molecule. Future work should focus on executing this plan, with the ultimate goal of identifying its primary biological target, characterizing its functional effects, and exploring its potential therapeutic applications. The insights gained from such studies will be invaluable for the drug development community and may pave the way for novel therapeutic agents.
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